molecular formula C20H14N2O3S B11078274 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11078274
M. Wt: 362.4 g/mol
InChI Key: YZCQBZSSGRDZLR-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a thiazole ring and a chromene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-methyl-1,3-thiazol-4-yl)aniline with 2-oxo-2H-chromene-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a thiazole ring and a chromene moiety, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H14N2O3S/c1-12-21-17(11-26-12)13-6-8-15(9-7-13)22-19(23)16-10-14-4-2-3-5-18(14)25-20(16)24/h2-11H,1H3,(H,22,23)

InChI Key

YZCQBZSSGRDZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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